1-Ethoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Overview
Description
1-Ethoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure featuring multiple ether linkages and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multi-step reactions. One common method includes the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylene glycol and ethyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles like halides or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated compounds, amines
Scientific Research Applications
1-Ethoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and aromatic ring allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-2-methylpropane: Similar in structure but lacks the aromatic ring and multiple ether linkages.
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Shares the ether linkages but differs in the presence of a hydroxyl group instead of an aromatic ring.
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: Similar aromatic structure but with different ether linkages.
Uniqueness
Its structure allows for versatile chemical reactions and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-ethoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-3-22-18-10-6-7-11-19(18)24-15-13-21-12-14-23-17-9-5-4-8-16(17)20-2/h4-11H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCAODXNUVZLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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